![molecular formula C8H8BrN3 B15067656 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with bromine and methyl groups as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromo-1-methylpyrazole with 2,3-dichloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-b]pyridine
- Pyrazolo[3,4-d]pyrimidine
Comparison
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other pyrazolopyridine derivatives, the presence of both bromine and methyl groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy as a pharmacophore in drug development.
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-1,3-dimethylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-5-6-3-8(9)10-4-7(6)12(2)11-5/h3-4H,1-2H3 |
InChI Key |
DUEHDNLCZHYYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CN=C(C=C12)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


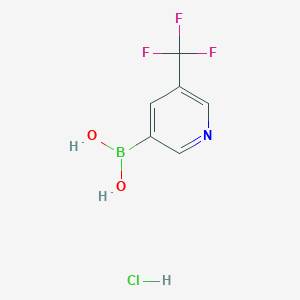
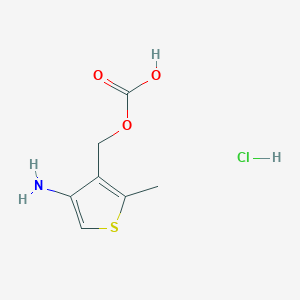

![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
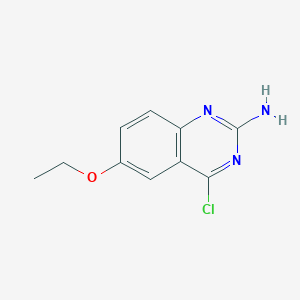
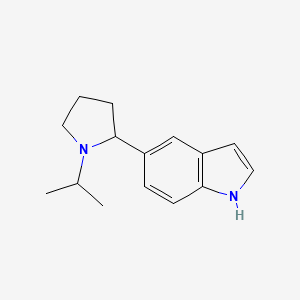

![5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B15067635.png)
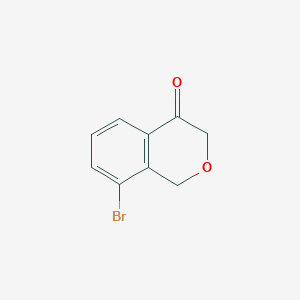
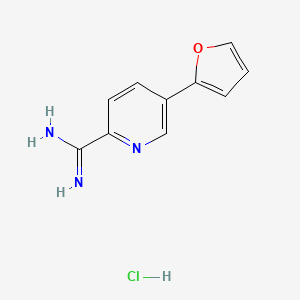

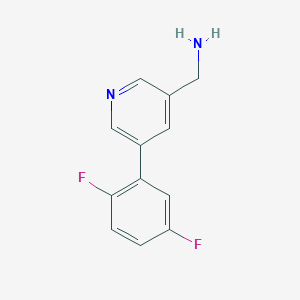
![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
